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Ethyl 2-amino-4,4,4-trifluorobutanoate

Cat. No.: B3371160
CAS No.: 63664-50-6
M. Wt: 185.14 g/mol
InChI Key: LWAJBKDTUWYBQM-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Compounds in Chemical Research

The introduction of fluorine atoms into organic compounds has a profound impact on their chemical and physical properties. This has made fluoro-organic compounds essential in various fields, notably in medicinal chemistry, where approximately 20% of all registered pharmaceuticals contain fluorine. nih.gov

Fluorine's powerful ability to alter molecular properties stems from its distinct characteristics: it is the most electronegative element, yet its van der Waals radius is comparable to that of a hydrogen atom. nih.govresearchgate.net This combination allows for strategic modifications of a molecule without significantly increasing its size. researchgate.net The introduction of fluorine or fluorine-containing groups like the trifluoromethyl (−CF₃) group can modulate several key parameters. encyclopedia.pubnih.gov

One major effect is on the metabolic stability of a compound. The carbon-fluorine (C-F) bond is the strongest in organic chemistry, making it resistant to metabolic oxidation by enzymes in the body. encyclopedia.pubnih.govmdpi.com This can prolong the active life of a drug molecule. For instance, adding fluorine to aromatic rings can block sites that would otherwise be vulnerable to hydroxylation. encyclopedia.pubnih.gov

Furthermore, fluorine's high electronegativity creates a strong dipole moment in the C-F bond, which can alter the acidity (pKa) of nearby functional groups through inductive effects. researchgate.netencyclopedia.pubnih.gov It also influences a molecule's conformation and binding affinity to biological targets by participating in charge-dipole and dipole-dipole interactions. researchgate.net The substitution of hydrogen with fluorine can also increase a molecule's lipophilicity, which can enhance its ability to permeate biological membranes. encyclopedia.pubmdpi.comnih.gov

Table 1: Effects of Fluorine Substitution on Molecular Properties

Property Effect of Fluorination Scientific Rationale
Metabolic Stability Increased The high bond dissociation energy of the C-F bond (approx. 485 kJ/mol) makes it resistant to enzymatic cleavage. mdpi.com
Lipophilicity Increased Fluorine is more lipophilic than hydrogen, which can improve membrane permeability and in vivo transport. encyclopedia.pubmdpi.com
Acidity (pKa) Altered The strong electron-withdrawing nature of fluorine increases the acidity of nearby functional groups through inductive effects. encyclopedia.pubnih.gov
Binding Affinity Modulated Fluorine can engage in unique noncovalent interactions, including hydrogen bonds and interactions with aryl groups, altering how a molecule binds to a protein target. nih.govresearchgate.net
Conformation Altered The unique steric and electronic properties of the C-F bond can influence the preferred three-dimensional shape of a molecule. researchgate.net

α-Trifluoromethylated amino acid derivatives are highly valuable building blocks, or synthons, in organic synthesis. acs.org The trifluoromethyl (−CF₃) group is often used as a bioisostere for other groups, such as a methyl or chloro group, to fine-tune the steric and electronic properties of a molecule. wikipedia.org Its incorporation can enhance metabolic stability by protecting an adjacent site from oxidation. wikipedia.org

These derivatives are particularly important in medicinal chemistry for creating peptides and other molecules with improved therapeutic properties. researchgate.net The presence of the −CF₃ group can increase the stability of peptides against degradation by proteases. researchgate.netmdpi.com The strong electron-withdrawing nature of the trifluoromethyl group can stabilize carbanion intermediates in certain reactions, although this effect is complex and can sometimes lead to decomposition pathways. acs.org The development of methods to synthesize and utilize α-trifluoromethylated synthons, like Ethyl 2-amino-4,4,4-trifluorobutanoate, is an active area of research, enabling access to novel bioactive compounds. acs.orgmdpi.com

Nomenclature and Structural Classes Related to this compound

Properly naming and classifying a chemical compound is fundamental to scientific communication. This compound belongs to specific families of organic molecules defined by its functional groups.

The compound is most precisely identified by its systematic IUPAC name and its CAS Registry Number. It is often supplied and referenced as its hydrochloride salt.

Table 2: Chemical Identifiers for this compound Hydrochloride

Identifier Type Designation
IUPAC Name This compound;hydrochloride nih.gov
CAS Number 3834-43-3 nih.govsigmaaldrich.com
Molecular Formula C₆H₁₁ClF₃NO₂ nih.gov
Molecular Weight 221.61 g/mol sigmaaldrich.com
Common Synonyms 2-Amino-4,4,4-trifluoro-butyric acid ethyl ester hydrochloride nih.gov, 3-(trifluoromethyl)-DL-alanine ethyl ester hydrochloride nih.gov

This compound can be classified based on its core structure and substituents.

α-Amino Acid Ester: Amino acids are organic compounds containing both an amino (−NH₂) and a carboxylic acid (−COOH) group. wikipedia.orgdhingcollegeonline.co.in They are classified as α-, β-, or γ-amino acids depending on the location of the amino group relative to the carboxyl group. wikipedia.orgdhingcollegeonline.co.in In α-amino acids, the amino group is attached to the carbon atom adjacent to the carboxyl group (the α-carbon). dhingcollegeonline.co.in this compound is an ester derivative of an α-amino acid, where the carboxylic acid has been condensed with ethanol (B145695). ebi.ac.uk Such esters are important intermediates in peptide synthesis and are studied for their own biological activities. unipune.ac.inresearchgate.net

Historical Development of Synthetic Approaches to Fluorinated Amino Acids

The synthesis of fluorinated amino acids has evolved significantly over the decades, driven by increasing interest in their unique properties. acs.org Early investigations into the biological effects of trifluoromethyl groups date back to the 1920s, with foundational synthetic methods using reagents like antimony fluoride (B91410) developed in the late 19th century. wikipedia.org

Early synthetic work often involved harsh conditions and lacked stereocontrol. nih.gov The development of modern synthetic chemistry has brought forth more robust and stereoselective methods. acs.org Reviews of the field highlight progress since the mid-1990s, showcasing a variety of strategies. mdpi.comacs.org These include:

Fluorination of Precursors: Using electrophilic (e.g., Selectfluor) or nucleophilic (e.g., DAST) fluorinating reagents to introduce fluorine into a non-fluorinated amino acid scaffold. mdpi.comnih.gov

Use of Fluorinated Building Blocks: Starting with simple fluorinated molecules and constructing the amino acid framework around them. acs.orgmdpi.com This includes reactions like the aza-Michael addition to fluorinated unsaturated esters. researchgate.net

Cross-Coupling Strategies: Modern transition-metal-catalyzed reactions, such as Suzuki and Negishi couplings, have enabled the synthesis of a wide array of complex fluorinated amino acids from halo-amino acid precursors. nih.gov

Asymmetric Synthesis: The development of chiral auxiliaries and catalysts allows for the highly enantioselective synthesis of specific stereoisomers of fluorinated amino acids, which is crucial for their application in biological systems. mdpi.commdpi.comnih.gov For example, a large-scale asymmetric synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic acid has been developed using a Ni(II) complex of a glycine (B1666218) Schiff base with a recyclable chiral auxiliary. mdpi.com

This progression from early methods to sophisticated, stereocontrolled catalytic reactions reflects the growing importance of fluorinated amino acids as tools for chemical biology and drug discovery. researchgate.netnih.gov

Early Methodologies and Challenges in Trifluoromethyl Group Introduction

The introduction of a trifluoromethyl group into organic molecules, particularly at the α-position of an amino acid, has historically been a formidable challenge for synthetic chemists. researchgate.net Early methods were often hampered by the need for harsh reaction conditions, the limited availability of effective trifluoromethylating agents, and poor control over selectivity, especially stereoselectivity.

One of the foundational challenges was the development of reagents capable of delivering a CF3 moiety. Nucleophilic trifluoromethylation methods, while versatile, relied on reagents like trifluoromethyltrimethylsilane (TMS-CF3), often called the Ruppert-Prakash reagent, which requires activation to generate a trifluoromethyl anion for reaction with electrophiles. nih.gov Electrophilic trifluoromethylation, on the other hand, required the development of shelf-stable reagents where the CF3 group could act as an electrophile. nih.govbeilstein-journals.org The synthesis of these reagents, such as the (trifluoromethyl)dibenzothiophenium salts developed by Yagupolskii and Umemoto, was a significant advancement but still required multi-step preparations. nih.gov

Applying these early methods to complex substrates like amino acids presented further difficulties:

Harsh Reagents: Many early trifluoromethylation protocols were incompatible with the sensitive functional groups present in amino acids.

Lack of Selectivity: Achieving regioselective and, particularly, enantioselective trifluoromethylation was exceptionally difficult. Direct C-H trifluoromethylation was often unselective, while other methods struggled to control the stereochemistry at the newly formed chiral center. princeton.edu

Substrate Limitation: The scope of many early reactions was narrow, limiting the types of amino acid precursors that could be successfully modified. princeton.edu

These challenges spurred extensive research into developing milder, more general, and highly selective methods for creating fluorinated amino acids, paving the way for the sophisticated strategies used today.

Evolution of Stereoselective Synthetic Strategies for Fluorinated Amino Acids

The demand for enantiomerically pure fluorinated amino acids for pharmaceutical applications drove the evolution from classical methods to modern, highly stereoselective synthetic strategies. mdpi.com A key development in this area has been the use of chiral auxiliaries to control the stereochemical outcome of a reaction.

A prominent and highly successful strategy for the asymmetric synthesis of α-amino acids, including the precursor to this compound, involves the alkylation of a chiral nickel(II) complex of a glycine Schiff base. researchgate.netmdpi.com This method provides a powerful way to construct the desired stereocenter with high diastereoselectivity.

The process for synthesizing (S)-2-Amino-4,4,4-trifluorobutanoic acid, which can then be esterified to yield the ethyl ester, illustrates this advanced approach:

Complex Formation: A chiral auxiliary, such as (S)-o-[N-(N-benzylprolyl)amino]benzophenone, is condensed with glycine to form a Schiff base. This Schiff base is then complexed with Ni(II) to create a planar, rigid structure. mdpi.comnih.gov

Asymmetric Alkylation: The nickel complex is deprotonated to form a nucleophilic glycine enolate equivalent. This intermediate is then alkylated with an electrophilic trifluoromethyl source, such as 1,1,1-trifluoro-2-iodoethane (B141898) (CF3CH2I), under basic conditions. The chiral ligand shields one face of the complex, directing the alkylating agent to the opposite face and thereby controlling the stereochemistry of the newly formed C-C bond. researchgate.netmdpi.com

Hydrolysis and Derivatization: The resulting alkylated Ni(II) complex is disassembled, typically with acid, to release the free amino acid (2-amino-4,4,4-trifluorobutanoic acid) and recover the recyclable chiral auxiliary. researchgate.net The free amino acid can then be converted to its ethyl ester, this compound, through standard esterification procedures.

This chiral auxiliary-mediated approach represents a significant leap forward from earlier methods, offering high yields, excellent stereocontrol, and the ability to produce enantiopure fluorinated amino acids on a large scale. researchgate.netmdpi.com It is a testament to the evolution of synthetic strategies designed to meet the complex demands of modern drug discovery and materials science.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound hydrochloride
CAS Number 82463-59-2 (Parent)3834-43-3
Molecular Formula C6H10F3NO2C6H11ClF3NO2
Molecular Weight 185.14 g/mol 221.60 g/mol nih.gov
IUPAC Name This compoundThis compound;hydrochloride nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10F3NO2 B3371160 Ethyl 2-amino-4,4,4-trifluorobutanoate CAS No. 63664-50-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-amino-4,4,4-trifluorobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO2/c1-2-12-5(11)4(10)3-6(7,8)9/h4H,2-3,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWAJBKDTUWYBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 2 Amino 4,4,4 Trifluorobutanoate and Its Stereoisomers

Conventional Approaches to the Compound's Backbone Synthesis

The synthesis of the basic framework of ethyl 2-amino-4,4,4-trifluorobutanoate has been approached through several classical organic chemistry reactions. These methods primarily focus on constructing the carbon skeleton and introducing the amino functionality.

Preparations from Ethyl 4,4,4-Trifluoroacetoacetate (ETFAA) Derivatives

Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) is a key and commercially available starting material for synthesizing various trifluoromethyl-containing compounds. researchgate.netnih.gov Its reactive β-ketoester functionality allows for a range of transformations to introduce the required amino group at the C2 position.

One of the most direct methods involves the condensation of ETFAA with amine reagents. This reaction typically proceeds under conditions that facilitate the removal of water, driving the equilibrium towards the formation of an enamine, specifically ethyl 3-amino-4,4,4-trifluorocrotonate. google.comsigmaaldrich.com While this method directly yields a related structure, subsequent reduction of the double bond and manipulation of the amino group are necessary to arrive at the target compound, this compound. A two-stage process has been developed where an alkali metal enolate of ETFAA is first generated and then reacted with an amine in the presence of an acid to produce the corresponding 3-amino-4,4,4-trifluorocrotonic ester in high yields. google.comgoogle.com

Systematic studies on the reaction between ETFAA and anilines have shown that the reaction conditions, such as solvent and temperature, can selectively yield either ethyl 3-arylamino-4,4,4-trifluorobut-2-enoates or N-aryl-4,4,4-trifluoro-3-oxobutyramides. researchgate.net These intermediates are valuable for the synthesis of other complex heterocyclic compounds. researchgate.net

The enolate of ETFAA can also be utilized in reactions that lead to the formation of the desired amino ester. The lithium enolate of ETFAA has been shown to react with various reagents, although these reactions can sometimes lead to unusual products. researchgate.net For instance, its reaction with ammonium (B1175870) acetate (B1210297) can produce 4-amino-2,6-bis(trifluoromethyl)pyridine. researchgate.net The potassium enolate of ETFAA has been observed to react with 3-bromo-1,1,1-trifluoroacetone (B149082) to yield a furan (B31954) derivative through C-acylation and subsequent dehydration. researchgate.net While not a direct route to the target compound, these examples highlight the reactivity of the ETFAA enolate. A more direct approach would involve the electrophilic amination of the pre-formed enolate, a common strategy for the synthesis of α-amino acids.

Routes Involving Trifluoroacetaldehyde Ethyl Hemiacetal (TFAE)

Trifluoroacetaldehyde and its derivatives, such as the ethyl hemiacetal (TFAE), are versatile building blocks for introducing the trifluoromethyl group. researchgate.net Chiral 2-(trifluoromethyl)-1,3-oxazolidines, which can be synthesized from TFAE and a chiral amino alcohol like (R)-phenylglycinol, have been used as precursors for the synthesis of (R)-β-trifluoromethyl-β-amino acids. researchgate.net While this demonstrates the utility of TFAE in synthesizing related compounds, direct routes to this compound from TFAE are less commonly reported.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, offer an efficient pathway to complex molecules. nih.govbeilstein-journals.orgresearchgate.net The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can be adapted for the synthesis of amino acid derivatives. nih.govbeilstein-journals.org

The Ugi four-component reaction (U-4CR) combines a carbonyl compound, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like structure. beilstein-journals.orgthieme-connect.de A variation, the Ugi five-center-four-component reaction (U-5C-4CR), utilizes α- or β-amino acids as bifunctional components. nih.gov While specific examples for the direct synthesis of this compound using MCRs are not extensively detailed in the provided context, the general applicability of these reactions to amino acid synthesis suggests their potential. For instance, a three-component cyclization of ethyl trifluoropyruvate with methyl ketones and amino alcohols has been developed to synthesize bicyclic γ-lactams. nih.gov Another example is the one-pot, four-component reaction of an aldehyde, malononitrile, ethyl acetoacetate, and an amine source to produce 2-amino-4H-pyran derivatives. scielo.org.mx

Stereoselective and Enantioselective Synthesis Strategies

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective and enantioselective methods for the synthesis of this compound is of significant importance.

An efficient enantioselective synthesis of both enantiomers of 2-amino-4,4,4-trifluorobutanoic acid has been achieved. nih.gov This method involves the trifluoromethylation of a benzyl-protected bromoalkene, followed by Sharpless asymmetric dihydroxylation, nucleophilic opening of a cyclic sulfate (B86663) with sodium azide (B81097), and subsequent hydrogenation and oxidation. nih.gov

Another notable approach involves the asymmetric synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid derivatives on a large scale. researchgate.netmdpi.com This method utilizes a recyclable chiral auxiliary to form a Ni(II) complex with a glycine (B1666218) Schiff base. This complex is then alkylated with 1,1,1-trifluoro-2-iodoethane (B141898). Subsequent disassembly of the complex allows for the recovery of the chiral auxiliary and provides the desired amino acid, which can be converted to its N-Fmoc derivative. researchgate.netmdpi.com

Biocatalysis has also emerged as a powerful tool for the enantioselective synthesis of α-trifluoromethyl amines. acs.orgrochester.edu Engineered variants of cytochrome c have been used to catalyze the N-H bond insertion of anilines into ethyl 2-diazo-3,3,3-trifluoropropanoate, yielding the corresponding α-trifluoromethyl amino esters with high enantioselectivity. acs.orgrochester.edu The enantioselectivity of this reaction can be controlled by modifying the diazo reagent, demonstrating the interplay between protein and substrate engineering. acs.orgrochester.edu

The diastereoselective addition of the lithium salt of a bislactim ether to prochiral alkenylphosphonates has been explored for the synthesis of 2-amino-2-methyl-4-phosphonobutanoic acid derivatives, which are analogues of the target compound. sciforum.net This highlights the potential of using chiral auxiliaries to control the stereochemistry during the formation of the C-C bond.

Below is a data table summarizing the key features of the different synthetic strategies.

Synthetic Strategy Key Precursor(s) Key Reaction Type(s) Stereocontrol Key Advantages
Condensation of ETFAA Ethyl 4,4,4-trifluoroacetoacetate (ETFAA), AmineCondensation, ReductionNone (produces racemate unless resolved)Utilizes commercially available starting materials.
Enolate Chemistry of ETFAA ETFAAEnolate formation, Electrophilic AminationCan be stereoselective with chiral electrophiles or auxiliaries.Versatile reactivity of the enolate intermediate.
Multicomponent Reactions Carbonyl, Amine, Carboxylic Acid, IsocyanideUgi/Passerini ReactionCan be diastereoselective with chiral components.High atom economy and operational simplicity.
Asymmetric Synthesis via Chiral Auxiliary Glycine Schiff base, 1,1,1-trifluoro-2-iodoethaneAsymmetric alkylationHigh enantioselectivityRecyclable chiral auxiliary, suitable for large-scale synthesis. researchgate.netmdpi.com
Asymmetric Dihydroxylation Benzyl-protected bromoalkeneSharpless Asymmetric DihydroxylationHigh enantioselectivityWell-established and reliable method. nih.gov
Biocatalytic N-H Insertion Aniline, Ethyl 2-diazo-3,3,3-trifluoropropanoateEnzyme-catalyzed carbene insertionHigh enantioselectivitySustainable and highly selective. acs.orgrochester.edu

Chemoenzymatic and Biocatalytic Approaches

Enzymatic methods offer a powerful tool for the synthesis of chiral molecules due to their high enantioselectivity and mild reaction conditions. Lipases are commonly employed for the kinetic resolution of racemic esters or N-acylated amino acids. In a typical resolution process, a lipase (B570770) selectively hydrolyzes one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the hydrolyzed product. For instance, the enzymatic resolution of racemic 4,4,4-trifluorovaline has been successfully demonstrated, showcasing the potential of this approach for structurally similar trifluoromethyl-containing amino acids. lookchem.com

Asymmetric reduction of a suitable prochiral precursor, such as an α-keto ester or an enamine, represents another viable chemoenzymatic route. While specific examples for the direct enzymatic reduction to this compound are not extensively documented, the principle has been applied to the synthesis of other fluorinated amino acids. These reactions often utilize oxidoreductases, which can deliver hydrides with high stereocontrol.

A novel and highly efficient biocatalytic strategy for the synthesis of enantioenriched α-trifluoromethyl amines involves the use of engineered metalloproteins for asymmetric N-H carbene insertion reactions. nih.govnih.gov Researchers have successfully repurposed cytochrome c552 from Hydrogenobacter thermophilus to catalyze the insertion of a carbene, generated from a diazo precursor, into the N-H bond of an amine. nih.govnih.gov

By combining protein engineering and substrate engineering, this method has been optimized for the synthesis of chiral α-trifluoromethyl amino esters with high yields and enantioselectivities. nih.govacs.org For example, using benzyl (B1604629) 2-diazotrifluoropropanoate as the carbene donor, engineered cytochrome c552 variants can produce the corresponding α-trifluoromethyl amino esters with yields exceeding 99% and enantiomeric ratios as high as 95:5. nih.gov A key advantage of this biocatalytic approach is the ability to tune the enantioselectivity by modifying either the protein scaffold or the diazo reagent, providing access to both enantiomers of the product. nih.govacs.org This methodology represents a sustainable and efficient route to valuable fluorinated building blocks. acs.org

Table 1: Engineered Metalloprotein-Catalyzed N-H Insertion

Catalyst Substrate 1 (Amine) Substrate 2 (Diazo Compound) Product Yield (%) Enantiomeric Ratio (e.r.) Reference
Engineered Cytochrome c552 Aryl amine Benzyl 2-diazotrifluoropropanoate Chiral α-trifluoromethyl amino ester >99 95:5 nih.gov
Engineered Cytochrome c552 Aryl amine Varied Diazo Reagent Opposite enantiomer of product - up to 99.5:0.5 nih.gov

Biomimetic transamination, inspired by the vitamin B6-dependent enzymatic process in nature, has emerged as a practical method for the asymmetric synthesis of chiral amines and amino acids. organic-chemistry.orgrsc.org This approach typically involves the reaction of a prochiral ketone with a chiral amine source, followed by a base-catalyzed 1,3-proton shift to generate a new chiral amine and a ketone byproduct. organic-chemistry.org

For the synthesis of trifluoromethyl-containing amino acids, this process has been successfully applied to trifluoromethyl ketones. organic-chemistry.orgnih.gov An operationally convenient asymmetric synthesis of (S)- and (R)-3-amino-4,4,4-trifluorobutanoic acid has been developed via the DBU-catalyzed enantioselective biomimetic transamination of isopropyl 4,4,4-trifluoro-3-oxobutanoate using (R)- and (S)-phenylethylamine as the chiral amine source. researchgate.net While the key 1,3-proton shift was found to be highly enantioselective (>95% ee), some racemization of the intermediate Schiff base under the basic conditions was observed, leading to a slightly lower enantiomeric purity of the final product. researchgate.net The use of ω-transaminases has also been explored for the synthesis of chiral trifluoromethyl-containing amines from the corresponding ketones with high enantioselectivity. semanticscholar.org

Table 2: Biomimetic Transamination for Trifluoromethylated Amino Acid Derivatives

Catalyst Keto Ester Substrate Amine Source Product Enantiomeric Excess (ee) Reference
DBU Isopropyl 4,4,4-trifluoro-3-oxobutanoate (R)- or (S)-Phenylethylamine (S)- or (R)-3-amino-4,4,4-trifluorobutanoic acid >95% (for proton shift step) researchgate.net
Chiral Pyridoxamine Trifluoromethyl ketones 2,2-Diphenylglycine Optically active α-trifluoromethyl amines 88-95% organic-chemistry.orgnih.gov

Asymmetric Organocatalysis and Metal-Catalyzed Asymmetric Synthesis

The use of chiral auxiliaries is a well-established and reliable strategy for controlling stereochemistry in organic synthesis. wikipedia.org In this approach, a chiral molecule is temporarily attached to the substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is set, the auxiliary is removed and can often be recycled. wikipedia.org

A highly effective method for the asymmetric synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid utilizes a chiral Ni(II) complex of a Schiff base derived from glycine and a chiral ligand. nih.govchemrxiv.org This complex serves as a chiral glycine equivalent. The alkylation of this complex with trifluoroethyl iodide proceeds with high diastereoselectivity to introduce the trifluoroethyl side chain. nih.gov Subsequent disassembly of the resulting nickel complex affords the desired (S)-amino acid, and the chiral ligand can be recovered and reused. nih.gov This methodology has been successfully scaled up for the large-scale preparation of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid, demonstrating its practical utility. mdpi.com

Table 3: Chiral Auxiliary-Mediated Synthesis of (S)-2-amino-4,4,4-trifluorobutanoic Acid

Chiral Auxiliary System Electrophile Key Transformation Diastereomeric Excess (de) Notable Feature Reference
Ni(II) complex of glycine Schiff base Trifluoroethyl iodide Asymmetric alkylation >99% Recyclable chiral auxiliary, scalable nih.govmdpi.com

Transition metal catalysis, in conjunction with chiral ligands, provides a versatile platform for a wide array of enantioselective transformations. Ligand-controlled reactions, where the stereochemical outcome is dictated by the chiral ligand bound to the metal center, are a cornerstone of modern asymmetric synthesis.

For the synthesis of β-trifluoromethyl α-amino acids, enantioselective hydrogenation of a prochiral enamine precursor is a promising approach. A three-step synthesis of trifluorovaline and its analogues has been reported, with the key step being a stereoselective hydrogenation using a rhodium catalyst bearing a chiral phosphine (B1218219) ligand, [((R)-trichickenfootphos)Rh(cod)]BF4. lookchem.comnih.gov This method has been shown to be effective for the asymmetric hydrogenation of tetrasubstituted trifluoromethyl alkene precursors. lookchem.com While this specific catalyst system has not been explicitly reported for this compound, the principle of chiral ligand-controlled hydrogenation is directly applicable.

Rhodium-catalyzed asymmetric C-H insertion reactions also offer a pathway to chiral amino acid derivatives. Chiral dirhodium carboxylates have been developed that can effect enantioselective C-H amination, providing access to various chiral β-amino acids. nih.gov

Table 4: Ligand-Controlled Enantioselective Synthesis of β-Trifluoromethyl α-Amino Acids

Metal Catalyst Chiral Ligand Reaction Type Substrate Type Enantiomeric Excess (ee) Reference
Rhodium (R)-trichickenfootphos Asymmetric Hydrogenation Tetrasubstituted trifluoromethyl alkene High lookchem.comnih.gov
Dirhodium Chiral Carboxylate C-H Amination Sulfamate esters >80% nih.gov
Diastereoselective Addition Reactions

A significant advancement in the synthesis of enantiomerically pure this compound involves diastereoselective alkylation using a chiral auxiliary. A notable method employs a recyclable chiral auxiliary to form a Ni(II) complex with a glycine Schiff base. nih.gov This approach is designed for the large-scale asymmetric synthesis of the (S)-enantiomer. nih.govmdpi.com

The core of this strategy is the alkylation of the chiral Ni(II) complex with a trifluoroethylating agent, such as CF₃–CH₂–I, under basic conditions. nih.gov The chiral environment created by the nickel complex dictates the stereochemical outcome of the alkylation, leading to a high diastereomeric excess. Following the alkylation, the complex is disassembled. This step releases the desired 2-amino-4,4,4-trifluorobutanoic acid and allows for the recovery and recycling of the chiral auxiliary. nih.gov The resulting amino acid is then esterified to yield the target ethyl ester. This method has been successfully reproduced for preparing over 300 grams of the corresponding (S)-N-Fmoc-protected amino acid. nih.govmdpi.com

Table 1: Key Steps in Diastereoselective Synthesis

Step Description Reagents Outcome
1. Complex Formation A chiral auxiliary is reacted with glycine and Ni(II) to form a planar complex. Glycine, Chiral Auxiliary (e.g., (S)-2-N-(N'-benzylprolyl)aminobenzophenone), Ni(II) Chiral Ni(II) Schiff base complex
2. Alkylation The complex is deprotonated and reacts with a trifluoroethyl source. KOH, CF₃–CH₂–I Diastereomerically enriched alkylated complex (>99% de)
3. Disassembly & Derivatization The complex is broken down to release the amino acid, which is then protected. Aqueous workup, Fmoc-OSu (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid

Classical Chiral Resolution Techniques Applied to this compound Intermediates

Classical chiral resolution provides an alternative pathway to obtaining enantiomerically pure forms of fluorinated amino esters and their precursors. This approach involves the separation of a racemic mixture.

Enzymatic kinetic resolution is a widely used technique. For instance, lipases are effective in the enantioselective hydrolysis of racemic β-amino carboxylic ester hydrochlorides. mdpi.comresearchgate.net In a typical process, a lipase such as lipase PSIM from Burkholderia cepasia catalyzes the hydrolysis of one enantiomer of the racemic ester, leaving the other unreacted. mdpi.comresearchgate.net This results in a mixture of an enantiomerically pure amino acid and the unreacted, enantiomerically pure ester, which can then be separated. This method has successfully furnished both the unreacted (R)-amino esters and the product (S)-amino acids with excellent enantiomeric excess (ee) values (≥99%) and good chemical yields (>48%). mdpi.comresearchgate.net

Non-enzymatic kinetic resolution systems have also been developed. One such method for resolving racemic 2-aryl-2-fluoropropanoic acids uses a chiral acyl-transfer catalyst, (+)-benzotetramisole (BTM), in combination with an achiral nucleophile and a coupling agent. nih.gov By mixing the racemic carboxylic acid with these reagents, one enantiomer is selectively esterified, allowing for the separation of the chiral ester and the unreacted chiral carboxylic acid, both with high enantiomeric excesses. nih.gov

Table 2: Enzymatic Kinetic Resolution of Fluorinated β-Amino Esters

Enzyme Substrate Solvent Outcome ee Value Reference
Lipase PSIM Racemic β-fluorophenyl-substituted β-amino carboxylic ester HCl iPr₂O (R)-amino ester and (S)-amino acid ≥99% mdpi.com, researchgate.net

Synthesis of Related Trifluoromethylated Butanoate Structures

Preparation of Ethyl 3-amino-4,4,4-trifluorobutanoate Isomers

The synthesis of the constitutional isomer, Ethyl 3-amino-4,4,4-trifluorobutanoate, typically starts from Ethyl 4,4,4-trifluoroacetoacetate. google.com A common and high-yield method involves the direct reaction of this β-ketoester with an amine, such as ammonia (B1221849) or methylamine (B109427). google.comprepchem.com This reaction is often performed in a solvent like ethanol (B145695) and may be facilitated by an acid catalyst to produce the corresponding enamine, Ethyl 3-amino-4,4,4-trifluorocrotonate. google.comgoogle.com For example, reacting ethyl trifluoroacetoacetate with ammonia in the presence of an acid and removing water can yield ethyl 3-amino-4,4,4-trifluorocrotonate with a purity of 97.4% and a yield of 62%. google.com Subsequent reduction of the enamine double bond would yield the target saturated amino ester.

Another approach involves the conjugate addition of an amine to an α,β-unsaturated ester. Bubbling gaseous methylamine into a solution of ethyl 4,4,4-trifluorocrotonate in ethanol at 0°C, followed by warming, produces ethyl 3-(methylamino)-4,4,4-trifluorobutanoate. prepchem.com

For asymmetric synthesis, a DBU-catalyzed biomimetic transamination of isopropyl 4,4,4-trifluoro-3-oxobutanoate with a chiral amine like (R)- or (S)-phenylethylamine has been developed to produce the corresponding chiral 3-amino-4,4,4-trifluorobutanoic acid. researchgate.net

Table 3: Synthesis of Ethyl 3-amino-4,4,4-trifluorobutanoate and its Crotonate

Starting Material Reagent Product Yield Reference
Ethyl 4,4,4-trifluoroacetoacetate Ammonia, Acid Ethyl 3-amino-4,4,4-trifluorocrotonate 62% google.com
Ethyl 4,4,4-trifluorocrotonate Methylamine Ethyl 3-(methylamino)-4,4,4-trifluorobutanoate 73% (based on 22g from 25g start) prepchem.com
Isopropyl 4,4,4-trifluoro-3-oxobutanoate (R)-phenylethylamine, DBU (S)-3-amino-4,4,4-trifluorobutanoic acid - researchgate.net

Synthesis of Analogous Fluorinated β-Amino Esters

The synthesis of analogous fluorinated β-amino esters is a broad field encompassing several key reactions, including Michael additions and Mannich-type reactions. nih.govresearchgate.net

The Michael addition is a versatile method for forming carbon-carbon or carbon-nitrogen bonds. researchgate.net In this context, α,β-unsaturated esters containing fluorine, such as ethyl (E)-4,4,4-trifluorobut-2-enoate, serve as effective Michael acceptors. researchgate.net Nucleophiles like amines or stabilized carbanions (e.g., from nitroalkanes) can add to these acceptors to create a variety of β-substituted butanoate structures. prepchem.comresearchgate.net

The Mannich reaction is another cornerstone for synthesizing β-amino carbonyl compounds. researchgate.net This three-component reaction between an amine, an aldehyde, and an enolizable carbonyl compound (like an ester) can be adapted to use fluorinated substrates, providing access to β-amino esters with fluorine substituents at various positions. nih.govresearchgate.net

Furthermore, fluorinated β-lactams and aziridines can serve as valuable intermediates. Facile ring-opening reactions of these strained rings can lead to the corresponding fluorinated β-amino acids and their esters. researchgate.net

Table 4: General Synthetic Strategies for Analogous Fluorinated β-Amino Esters

Synthetic Method Key Reagents Product Type Reference
Michael Addition Fluorinated α,β-unsaturated ester, Amine/Nitroalkane β-Amino or β-nitro fluorinated ester researchgate.net, researchgate.net
Mannich Reaction Amine, Aldehyde, Enolizable ester (can be fluorinated) β-Amino carbonyl compound nih.gov, researchgate.net
Ring-opening Fluorinated β-lactam or aziridine Fluorinated β-amino ester/acid researchgate.net

Chemical Transformations and Reactivity Profiles of Ethyl 2 Amino 4,4,4 Trifluorobutanoate

Reactions Involving the Amino Group

The primary amino group in ethyl 2-amino-4,4,4-trifluorobutanoate is a key site for a variety of chemical modifications, including acylation, condensation, and cyclization reactions. These transformations are fundamental in constructing more complex molecules, particularly those with pharmaceutical and biological relevance.

The amino group of this compound can readily undergo amidation to form amide bonds. This reaction is a cornerstone of peptide synthesis, where the compound can be incorporated as a bioisostere of natural amino acids like leucine. researchgate.net The formation of the peptide bond typically requires the activation of a carboxylic acid partner using a coupling reagent to facilitate the nucleophilic attack by the amino group of the trifluorinated ester. rsc.orgresearchgate.net

Common coupling reagents used for this purpose include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. rsc.orgnih.gov Other modern coupling reagents include onium salts like HATU and PyBOP. nih.gov The direct amidation of unprotected amino acids has also been achieved using Lewis acid catalysts like titanium tetrafluoride (TiF4), which can promote the reaction between a carboxylic acid and an amine. researchgate.net While direct examples with this compound are not extensively documented, the general principles of these methods are applicable.

Coupling Reagent/MethodDescriptionPotential Outcome with this compound
DCC/HOBtA classic carbodiimide-based method for activating carboxylic acids. rsc.orgFormation of a peptide bond with an N-protected amino acid.
HATUA uronium-based coupling reagent known for its high efficiency and low racemization. nih.govEfficient coupling to form dipeptides or larger peptide fragments.
TiF4 CatalysisA Lewis acid-catalyzed direct amidation between a carboxylic acid and an amine. researchgate.netDirect formation of an amide without the need for protecting groups on the amino ester.

The primary amino group of this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. nih.gov This condensation reaction is typically reversible and may be catalyzed by acid. nih.gov The formation of an imine involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. nih.gov

A significant application involving a related structure is the asymmetric synthesis of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid. mdpi.com In this multi-step synthesis, a nickel(II) complex of a Schiff base derived from glycine (B1666218) is alkylated with 1,1,1-trifluoro-2-iodoethane (B141898). mdpi.com This demonstrates the utility of Schiff base chemistry in the synthesis of chiral, fluorinated amino acids. Direct condensation of this compound with a carbonyl compound would yield a trifluoromethyl-substituted imine, a versatile intermediate for further synthetic transformations. researchgate.net

Carbonyl CompoundReaction ConditionsProduct Type
Aromatic AldehydeAcid catalysis, removal of waterAromatic Schiff base
Aliphatic KetoneAcid catalysis, removal of waterAliphatic imine
GlyoxalStoichiometric reactionDi-imine derivative

The bifunctional nature of this compound, possessing both an amino and an ester group, makes it a valuable precursor for the synthesis of various nitrogen-containing heterocycles.

While direct synthesis of benzodiazepinones from this compound is not prominently reported, analogous reactions suggest its potential as a precursor. The synthesis of 1,4-benzodiazepin-5-ones can be achieved through the cyclization of an intermediate formed from an α-amino acid derivative and a 2-aminobenzophenone (B122507) or a related compound. A reported synthesis involves the condensation of 2-(2-nitrobenzamido)propanoic acid with ethyl anthranilate, followed by reduction and cyclization to yield a benzodiazepinone derivative. researchgate.netresearchgate.net By analogy, this compound could react with an activated 2-aminobenzoic acid derivative, followed by intramolecular cyclization to furnish a trifluoromethyl-substituted benzodiazepinone.

Hexahydropyrimidines can be synthesized through multicomponent reactions such as the Biginelli reaction or other Mannich-type condensations. nih.gov The Mannich reaction involves the aminoalkylation of an acidic proton-containing compound with an aldehyde and an amine. nih.gov While direct examples utilizing this compound are scarce, related reactions with fluorinated building blocks have been reported. For instance, the reaction of ethyl 4,4,4-trifluoroacetoacetate with an aldehyde and urea (B33335) or thiourea (B124793) leads to dihydropyrimidinones. researchgate.net It is conceivable that under appropriate conditions, this compound could participate in a Mannich-type condensation with an aldehyde and another component to form a trifluoromethyl-substituted hexahydropyrimidine. researchgate.net

The transformation of this compound derivatives can lead to the formation of small, strained nitrogen-containing heterocycles like aziridines and azetidines, which are valuable motifs in medicinal chemistry.

Trifluoromethyl Aziridines: The synthesis of trifluoromethyl-substituted aziridines can be achieved through various routes. One common method involves the cyclization of β-amino alcohols or their derivatives. For example, a β-hydroxy-α-amino ester can be converted to an aziridine-2-carboxylate. mdpi.com The ring-opening of activated 3-trifluoromethyl-aziridine-2-carboxylates with amines provides access to α,β-diamino-β-trifluoromethyl esters, highlighting the synthetic utility of these fluorinated aziridines. researchgate.net

Trifluoromethyl Azetidines: The synthesis of 2-(trifluoromethyl)azetidines can be accomplished through the cyclization of γ-amino alcohol or γ-haloamine precursors. nih.gov A key strategy involves the intramolecular cyclization of β-amino-β-trifluoromethyl esters to form trifluoromethyl-azetidinones, which can then be reduced to the corresponding azetidines. researchgate.netnih.gov This approach is directly applicable to derivatives of this compound, which after reduction of the ester and appropriate modification, can serve as a precursor for these cyclization reactions.

HeterocycleGeneral Synthetic StrategyPrecursor from this compound
Trifluoromethyl AziridineCyclization of a β-amino alcohol or related derivative. mdpi.comReduction of the ester to the corresponding amino alcohol.
Trifluoromethyl AzetidineIntramolecular cyclization of a γ-haloamine or reduction of a β-lactam. researchgate.netnih.govElaboration of the ester into a suitable γ-functionalized amine.

Cyclization Reactions to Nitrogen-Containing Heterocycles

Reactions Involving the Ester Moiety

The ester group in this compound is susceptible to various transformations typical of carboxylic acid esters, including hydrolysis, transesterification, and reduction.

Hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-amino-4,4,4-trifluorobutanoic acid, is a fundamental transformation. This reaction can be achieved under acidic or basic conditions. A notable example is the disassembly of a nickel(II) complex of the ethyl ester. In a large-scale asymmetric synthesis, the chiral Ni(II) complex of the glycine Schiff base with (S)-2-[N-(N'-benzylprolyl)amino]benzophenone is alkylated with 1,1,1-trifluoro-2-iodoethane to produce the complexed form of this compound. Subsequent treatment of this complex with aqueous hydrochloric acid leads to the hydrolysis of the ester and the release of the free amino acid, (S)-2-amino-4,4,4-trifluorobutanoic acid. mdpi.comnih.gov This process underscores the feasibility of ester hydrolysis even in complex molecular frameworks. mdpi.comnih.gov

Transesterification, the conversion of one ester to another, is a plausible reaction for this compound, although specific examples in the literature are scarce. Generally, this reaction can be catalyzed by either acids or bases. masterorganicchemistry.com Under acidic conditions, protonation of the carbonyl oxygen activates the ester toward nucleophilic attack by another alcohol. masterorganicchemistry.com In a basic medium, an alkoxide can directly act as a nucleophile. masterorganicchemistry.com For instance, reacting the ethyl ester with methanol (B129727) in the presence of an acid or base catalyst would be expected to yield mthis compound. The use of a large excess of the new alcohol can drive the equilibrium towards the desired product. masterorganicchemistry.com

Table 1: Hydrolysis and Transesterification Reactions

Reaction TypeReagents & ConditionsProductNotes
HydrolysisAqueous acid (e.g., 6N HCl) or base (e.g., NaOH)2-Amino-4,4,4-trifluorobutanoic acidCommonly performed to obtain the free amino acid from its ester. mdpi.comnih.gov
Transesterification (Acid-catalyzed)Alcohol (R'OH), Acid catalyst (e.g., H₂SO₄)Alkyl 2-amino-4,4,4-trifluorobutanoate (where alkyl is R')Equilibrium-driven reaction; excess R'OH is used. masterorganicchemistry.com
Transesterification (Base-catalyzed)Alkoxide (R'O⁻), Alcohol (R'OH)Alkyl 2-amino-4,4,4-trifluorobutanoate (where alkyl is R')Proceeds via a nucleophilic addition-elimination mechanism. masterorganicchemistry.com

The ester functionality can be reduced to the corresponding primary alcohol, 2-amino-4,4,4-trifluorobutan-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. researchgate.netresearchgate.net The reaction is generally carried out in an anhydrous ether solvent such as tetrahydrofuran (B95107) (THF). researchgate.netresearchgate.net LiAlH₄ is a potent source of hydride ions (H⁻) that readily reduces esters to primary alcohols. researchgate.netbenthamopen.com

While sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and generally less effective for ester reduction compared to LiAlH₄, it can reduce esters under specific conditions, often requiring higher temperatures or the use of activating agents. nih.govresearchgate.net However, for a substrate like this compound, LiAlH₄ would be the more reliable choice to ensure complete reduction to the amino alcohol. researchgate.netresearchgate.net

Table 2: Reduction of the Ester Moiety

Reducing AgentSolventProductTypical Conditions
Lithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF), Diethyl ether2-Amino-4,4,4-trifluorobutan-1-olAnhydrous conditions, often with reflux followed by a careful workup. researchgate.netresearchgate.net
Sodium Borohydride (NaBH₄)Ethanol (B145695), Methanol2-Amino-4,4,4-trifluorobutan-1-olGenerally less reactive towards esters; may require forcing conditions or activators. nih.govresearchgate.net

Reactions Influenced by the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group exerts a profound influence on the molecule's reactivity and stability due to its strong electron-withdrawing nature.

The -CF₃ group is one of the most powerful electron-withdrawing groups in organic chemistry. researchgate.net This effect is primarily inductive, pulling electron density away from the rest of the molecule. This deactivation influences the reactivity of both the amino and ester functionalities. The electron-withdrawing nature of the -CF₃ group decreases the nucleophilicity of the α-amino group, making it less reactive towards electrophiles compared to its non-fluorinated analog. Conversely, the electrophilicity of the ester's carbonyl carbon is enhanced, making it more susceptible to nucleophilic attack. This increased reactivity can facilitate reactions like hydrolysis and transesterification.

The trifluoromethyl group contributes significantly to the metabolic stability of molecules, a property highly valued in medicinal chemistry. The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation. This increased stability is not solely due to the C-F bond strength but also to the high energy barrier for biological oxidation processes involving fluorine. mdpi.com The incorporation of a -CF₃ group often serves to block metabolic hotspots within a molecule. mdpi.com

Advanced Chemical Transformations and Derivatizations

This compound serves as a valuable building block for the synthesis of more complex and often biologically active molecules. The presence of two reactive functional groups, the amine and the ester, allows for a wide range of derivatizations.

One key transformation is the N-acylation of the amino group to form amides. For instance, the free amino acid obtained from the hydrolysis of the ethyl ester can be protected with a fluorenylmethyloxycarbonyl (Fmoc) group by reacting it with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide). mdpi.comnih.gov This protection is a common step in peptide synthesis.

Furthermore, the bifunctional nature of the molecule makes it an excellent candidate for the synthesis of heterocyclic compounds. While direct examples starting from this compound are not abundant, related trifluoromethylated building blocks are extensively used in such reactions. For example, ethyl 4,4,4-trifluoro-3-oxobutanoate reacts with various reagents to produce trifluoromethyl-containing heterocycles like pyrans and piperidines. researchgate.net This suggests that this compound could undergo similar cyclization reactions, for instance, by reacting with diketones or other bifunctional electrophiles to form novel heterocyclic systems.

Another advanced application is its use in multicomponent reactions. For example, the related compound ethyl trifluoropyruvate undergoes domino cyclization with methyl ketones and amino alcohols to form complex oxazacycles. nih.gov This highlights the potential of trifluoromethylated butanoates as key components in the construction of diverse molecular scaffolds.

Curtius Rearrangement Applications

The Curtius rearrangement is a powerful synthetic tool for the conversion of carboxylic acids into primary amines, urethanes, or ureas via an isocyanate intermediate. wikipedia.orgnih.govchemistrysteps.comnih.gov The reaction proceeds through the thermal or photochemical decomposition of an acyl azide (B81097), which is typically generated from a carboxylic acid derivative. nih.govillinoisstate.edu For this compound to undergo a Curtius rearrangement, the ethyl ester functionality must first be converted to a carboxylic acid.

A plausible synthetic pathway would involve the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-amino-4,4,4-trifluorobutanoic acid. This can be followed by the conversion of the carboxylic acid to an acyl azide. Common methods for this transformation include reaction with sodium azide in the presence of an activating agent like ethyl chloroformate, or the use of diphenylphosphoryl azide (DPPA). nih.govillinoisstate.edu Subsequent heating of the acyl azide would induce the rearrangement to form the corresponding isocyanate, 1-isocyanato-3,3,3-trifluoropropane. This versatile intermediate can then be trapped with various nucleophiles to yield a range of products. For instance, reaction with water would produce 3,3,3-trifluoropropan-1-amine, while reaction with an alcohol would yield a carbamate.

A general representation of this synthetic sequence is outlined below:

StepReactant(s)Reagent(s)Product
1This compoundLiOH, H₂O/THF2-Amino-4,4,4-trifluorobutanoic acid
22-Amino-4,4,4-trifluorobutanoic acidDiphenylphosphoryl azide (DPPA), Et₃N2-Azido-4,4,4-trifluorobutanoyl azide
32-Azido-4,4,4-trifluorobutanoyl azideHeat (Toluene, reflux)1-Isocyanato-1-(trifluoromethyl)ethane
4a1-Isocyanato-1-(trifluoromethyl)ethaneH₂O1-(Trifluoromethyl)ethanamine
4b1-Isocyanato-1-(trifluoromethyl)ethaneR-OHAlkyl (1-(trifluoromethyl)ethyl)carbamate
4c1-Isocyanato-1-(trifluoromethyl)ethaneR-NH₂1-Alkyl-3-(1-(trifluoromethyl)ethyl)urea

Michael Addition Reactions with α,β-Unsaturated Systems

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction. wikipedia.orgmasterorganicchemistry.comlibretexts.org The amino group of this compound can act as a nucleophile in an aza-Michael addition reaction. The presence of the electron-withdrawing trifluoromethyl group can influence the nucleophilicity of the amino group and the stability of the resulting adduct.

The reaction involves the addition of the amino group to the β-carbon of an α,β-unsaturated system, such as an acrylate, a crotonate, or a vinyl ketone. This reaction is typically catalyzed by a base, which can deprotonate the amino group to increase its nucleophilicity, or by a Lewis acid to activate the Michael acceptor.

Research on the Michael addition of fluorinated amino esters has shown that these reactions can proceed efficiently. For instance, the addition of a related compound, ethyl bromodifluoroacetate, to α,β-unsaturated α-amino acid derivatives has been reported to occur in the presence of a copper catalyst. researchgate.net This suggests that metal-catalyzed conditions could also be effective for the Michael addition of this compound.

A representative scheme for the aza-Michael addition of this compound to various Michael acceptors is presented below:

Michael AcceptorCatalystProduct
Methyl acrylateEt₃NEthyl 2-((3-methoxy-3-oxopropyl)amino)-4,4,4-trifluorobutanoate
AcrylonitrileDBUEthyl 2-((2-cyanoethyl)amino)-4,4,4-trifluorobutanoate
Methyl vinyl ketoneNoneEthyl 4,4,4-trifluoro-2-((3-oxobutyl)amino)butanoate
Diethyl maleateNaOEtDiethyl 2-((1-ethoxy-4,4,4-trifluoro-1-oxobutan-2-yl)amino)succinate

Halogenation Pathways

The halogenation of this compound can occur at either the nitrogen atom of the amino group or at the α-carbon. The outcome of the reaction is highly dependent on the halogenating agent and the reaction conditions.

N-Halogenation: The amino group can be directly halogenated using various electrophilic halogenating reagents. N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS), are commonly employed for this purpose. nih.govorganic-chemistry.org The reaction typically proceeds under neutral or slightly acidic conditions. The resulting N-haloamines are useful intermediates in organic synthesis.

C-Halogenation: Halogenation at the α-carbon is more challenging due to the presence of the deactivating trifluoromethyl group. However, under specific conditions, electrophilic halogenation at this position might be achievable. The use of strong activating systems, such as N-halosuccinimides in the presence of a strong acid like BF₃-H₂O, has been shown to be effective for the halogenation of deactivated aromatic systems and could potentially be applied to this substrate. nih.govorganic-chemistry.org Radical halogenation could be another possibility, although selectivity might be an issue.

A summary of potential halogenation reactions is provided in the table below:

Halogenating AgentConditionsMajor Product
N-Chlorosuccinimide (NCS)CH₂Cl₂, rtEthyl 2-(chloroamino)-4,4,4-trifluorobutanoate
N-Bromosuccinimide (NBS)CCl₄, refluxEthyl 2-(bromoamino)-4,4,4-trifluorobutanoate
N-Iodosuccinimide (NIS)CH₃CN, rtEthyl 2-(iodoamino)-4,4,4-trifluorobutanoate
NCS / BF₃-H₂OCH₂Cl₂, 0 °C to rtEthyl 2-amino-2-chloro-4,4,4-trifluorobutanoate
NBS / AIBNCCl₄, refluxEthyl 2-amino-3-bromo-4,4,4-trifluorobutanoate

Stereochemical Aspects and Chiral Synthesis Strategies Involving Ethyl 2 Amino 4,4,4 Trifluorobutanoate

Diastereoselectivity and Enantioselectivity in Synthetic Routes

Achieving high levels of diastereoselectivity and enantioselectivity is the central challenge in the asymmetric synthesis of this compound. The primary strategies revolve around creating a chiral environment during the formation of the crucial C-C bond, which dictates the final stereochemistry of the product.

The stereochemical outcome of synthetic routes leading to Ethyl 2-amino-4,4,4-trifluorobutanoate is highly sensitive to a variety of factors. The choice of catalyst, solvent, base, and reaction temperature, along with the inherent structure of the substrate, all play a pivotal role in directing the formation of the desired stereoisomer. mdpi.com

A prominent and highly successful method involves the asymmetric alkylation of a chiral Ni(II) complex of a glycine (B1666218) Schiff base. mdpi.comnih.gov In this approach, the glycine substrate is anchored to a chiral auxiliary, typically derived from an amino acid like (S)-proline, within a nickel complex. mdpi.com This pre-organized complex acts as a chiral nucleophilic glycine equivalent, where one face of the potential carbanion is shielded by the auxiliary, directing the incoming electrophile to the opposite face. mdpi.com

Detailed optimization studies have identified several key factors:

Substrate Structure: The use of a proline-derived chiral auxiliary on a Ni(II) complex has shown advantageous reactivity and stereochemical outcomes in alkylation reactions. mdpi.com The complex effectively controls the stereochemistry of the newly formed chiral center.

Catalyst/Reagent: While this specific method relies on a stoichiometric chiral auxiliary rather than a catalyst, the principle of creating a biased chiral environment is the same. The Ni(II) metal center is crucial for the complex's geometry and reactivity.

Reaction Conditions:

Solvent: Solvents such as DMSO, CH₃CN, and DMF have been evaluated, with DMF ultimately being selected as optimal for large-scale synthesis. mdpi.com

Base: The choice of base is critical for the deprotonation of the glycine moiety. A solution of potassium hydroxide (B78521) (KOH) in methanol (B129727) has been found to be effective. mdpi.com

Stoichiometry: Interestingly, only a small excess (5 mol%) of the base and the alkylating agent (1,1,1-trifluoro-2-iodoethane) was sufficient to achieve optimal yield and stereochemical purity, which is advantageous for large-scale production. mdpi.com

Temperature: The alkylation reaction is typically performed at a controlled temperature, for instance, between 20-35 °C, to ensure high selectivity and minimize side reactions. mdpi.com

Table 1: Optimized Reaction Conditions for Asymmetric Alkylation

ParameterOptimized ConditionSource
SolventN,N-dimethyl-formamide (DMF) mdpi.com
BasePotassium hydroxide (KOH) in Methanol mdpi.com
Reagent Stoichiometry1.05 equivalents of 1,1,1-trifluoro-2-iodoethane (B141898) mdpi.com
Temperature20-35 °C mdpi.com

The overarching strategy for producing enantiomerically pure this compound is asymmetric synthesis, where a chiral influence guides the reaction towards a single stereoisomer.

Chiral Auxiliary-Mediated Synthesis: This is the most extensively documented strategy. mdpi.comresearchgate.netnih.gov The alkylation of the Ni(II)-complexed glycine Schiff base with 1,1,1-trifluoro-2-iodoethane generates a new chiral center. Due to the steric hindrance provided by the chiral ligand on the complex, the reaction proceeds with high diastereoselectivity, leading predominantly to one diastereomer. mdpi.com Subsequent disassembly of the complex removes the recyclable chiral auxiliary, yielding the desired enantiomer of the amino acid with a diastereomeric excess (de) of greater than 99%. mdpi.com

Sharpless Asymmetric Dihydroxylation: An alternative enantioselective synthesis has been developed that can produce both enantiomers of 2-amino-4,4,4-trifluorobutanoic acid. nih.gov This route involves a Sharpless asymmetric dihydroxylation of a key trifluoromethylated alkene intermediate, followed by further chemical transformations. nih.gov This method provides another powerful tool for accessing the optically pure compound. nih.gov

Table 2: Strategies for High Stereoselectivity

StrategyKey FeaturesAchieved StereoselectivitySource
Chiral Auxiliary (Ni(II) Complex)Diastereoselective alkylation of a glycine-Schiff base complex. The auxiliary is recyclable.>99% de mdpi.com
Sharpless Asymmetric DihydroxylationEnantioselective dihydroxylation of a trifluoromethylated trans-disubstituted alkene intermediate.High enantioselectivity (specific ee not stated in abstract) nih.gov

Resolution and Purification of Enantiomeric Forms

When a synthesis does not produce a single enantiomer, or for analytical purposes, methods for separating the stereoisomers are required. These techniques include chemical, enzymatic, and chromatographic methods.

Resolution methods separate a racemic mixture into its constituent enantiomers.

Chemical Resolution (via Diastereomer Crystallization): A highly effective method for purification is integrated directly into the synthesis using Ni(II) complexes. mdpi.com After the alkylation step, the resulting mixture contains predominantly the desired diastereomeric complex. By carefully quenching the reaction mixture with a specific sequence and volume of water, the major diastereomer can be selectively precipitated from the solution. mdpi.com This crystallization-induced separation is a practical and efficient form of chemical resolution that yields the target diastereomer in high purity (>99% de). mdpi.com

Enzymatic Resolution: While not specifically detailed for this compound, enzymatic kinetic resolution is a powerful and widely used technique for producing enantiomerically pure amino acids and esters. researchgate.netnih.gov This method utilizes enzymes, such as lipases or esterases, that selectively catalyze the hydrolysis of one enantiomer of the racemic ester, leaving the other enantiomer unreacted. researchgate.net For example, hydrolases have been used to resolve fluorinated racemates of 3-arylcarboxylic acid ethyl esters, where the (S)-acid is formed and the (R)-ester remains. researchgate.net A similar approach could theoretically be applied to resolve racemic this compound.

Table 3: Resolution Methods for Stereoisomer Separation

Method TypeSpecific TechniquePrincipleSource
ChemicalDiastereomer Precipitation/CrystallizationDifferent physical properties (e.g., solubility) of diastereomers allow for their separation by crystallization. mdpi.com
EnzymaticKinetic Resolution via HydrolysisAn enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the new product. researchgate.netnih.gov

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are indispensable tools for both the analysis and purification of enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for separating enantiomers. The technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. For unnatural amino acids, macrocyclic glycopeptide-based CSPs, such as ristocetin (B1679390) A, have proven effective using reversed-phase or polar-organic mobile phases. mst.edu The separation can be optimized by adjusting mobile phase composition, temperature, and flow rate. mst.edu

Chiral Gas Chromatography (GC): For volatile compounds or those that can be made volatile through derivatization, chiral GC is a powerful analytical technique. The amino acid enantiomers are typically derivatized first, for instance with heptafluorobutyl chloroformate, to form diastereomers or to enhance their interaction with a chiral GC column, such as one coated with Chirasil-Val. researchgate.net This allows for the efficient separation and quantification of the enantiomers. researchgate.net

Table 4: Chromatographic Techniques for Enantiomer Separation

TechniqueChiral Selector/Stationary Phase ExamplePrincipleSource
Chiral HPLCRistocetin AFormation of transient, diastereomeric complexes between the analyte enantiomers and the chiral stationary phase, leading to differential retention times. mst.edu
Chiral GCChirasil-ValSeparation of derivatized enantiomers based on differential interactions with a chiral stationary phase. researchgate.net

Isomerism and Tautomerism Studies (e.g., Z/E isomers, ring-ring tautomerism)

The concepts of Z/E isomerism and tautomerism are fundamental in organic chemistry but have limited direct relevance to the structure of this compound itself.

Z/E Isomerism: This type of stereoisomerism occurs in compounds with restricted rotation around a bond, typically a carbon-carbon or carbon-nitrogen double bond. The designations Z (from German zusammen, "together") and E (from entgegen, "opposite") describe the relative positions of substituents on either side of the double bond. Due to the saturated Cα-Cβ bond in its backbone, this compound does not exhibit Z/E isomerism. However, this isomerism can be relevant in certain synthetic precursors, such as β-enamino esters like ethyl 3-aminocrotonate, which are used in the synthesis of other heterocyclic compounds. haui.edu.vn

Tautomerism: Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. A common example is keto-enol tautomerism. For this compound, significant tautomerism is not a feature under standard conditions. However, in more complex molecules that might be synthesized from it, tautomerism can be a critical consideration. For instance, studies on certain 4-amino-1,3-thiazol-2(5H)-one derivatives investigate the amine-imine tautomerism of the amidine system within the molecule. researchgate.net Such studies determine the predominant tautomeric form in solid and solution phases, which influences the molecule's chemical properties and intermolecular interactions. researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies for Ethyl 2 Amino 4,4,4 Trifluorobutanoate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. longdom.org For fluorinated compounds like Ethyl 2-amino-4,4,4-trifluorobutanoate derivatives, ¹H, ¹⁹F, and ¹³C NMR are particularly insightful.

¹H and ¹⁹F NMR for Structural Elucidation

Proton (¹H) and fluorine-19 (¹⁹F) NMR spectroscopy are primary tools for determining the structure of this compound derivatives. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atoms, offering a broad chemical shift range and clear spectra due to the 100% natural abundance of the ¹⁹F isotope. nih.gov

In the ¹H NMR spectrum, the ethoxy group protons typically appear as a triplet (CH₃) and a quartet (CH₂). The protons on the butanoate backbone exhibit complex splitting patterns due to coupling with each other and with the adjacent trifluoromethyl (CF₃) group. For instance, in Ethyl 4,4,4-trifluorocrotonate, a related compound, the vinyl protons show distinct signals. chemicalbook.com The amino group protons (NH₂) may appear as a broad singlet.

¹⁹F NMR is crucial for confirming the presence and integrity of the trifluoromethyl group. The CF₃ group usually appears as a singlet in a proton-decoupled ¹⁹F spectrum. However, coupling to adjacent protons (H-3) will split this signal into a doublet in a coupled spectrum, providing valuable connectivity information. The chemical shift of the CF₃ group is sensitive to substituent effects on the molecule. scholaris.ca

Through-space ¹H-¹⁹F spin-spin couplings can also be observed, providing information about the spatial proximity of protons and fluorine atoms, which is invaluable for conformational and stereochemical analysis. nih.gov

Table 1: Representative ¹H and ¹⁹F NMR Data for a Derivative, Ethyl 3-amino-4,4,4-trifluorocrotonate

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
¹H1.25t7.1-OCH₂CH
¹H4.15q7.1-OCH ₂CH₃
¹H5.01s-=CH -
¹H6.80 (broad)s--NH
¹⁹F-68.2s--CF

Note: Data is illustrative and based on typical values for similar structures. Actual values can vary based on solvent and specific derivative. sigmaaldrich.comchemicalbook.com

¹³C NMR for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H and ¹⁹F NMR by providing a detailed map of the carbon skeleton. researchgate.net The chemical shifts in ¹³C NMR are influenced by the hybridization of the carbon atom and the electronegativity of attached atoms. libretexts.org

Key features in the ¹³C NMR spectrum of this compound derivatives include:

Carbonyl Carbon (C=O): This signal appears significantly downfield, typically in the range of 160-180 ppm. libretexts.org

Trifluoromethylated Carbon (C-4): The carbon atom bonded to the three fluorine atoms (C-4) shows a characteristic quartet due to one-bond ¹³C-¹⁹F coupling (¹JCF). The large coupling constant is a definitive indicator of a CF₃ group.

Aliphatic Carbons (C-2, C-3, and ethoxy carbons): These carbons resonate at higher fields (further upfield). The C-2 carbon, bonded to the amine group, and the C-3 carbon will show coupling to adjacent fluorine atoms, albeit with smaller coupling constants (²JCF, ³JCF). The ethoxy group carbons will appear in their typical regions. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon AtomPredicted Chemical Shift (δ) ppmExpected Multiplicity (due to ¹⁹F coupling)
-OC H₂CH₃~61t
-OCH₂C H₃~14q
C -2~55q
C -3~35q
C -4~125q (¹JCF)
C =O~170s

Note: These are predicted ranges based on general principles of ¹³C NMR and data for analogous structures. libretexts.orglibretexts.org

Two-Dimensional NMR Techniques (e.g., HOESY, DOSY) for Stereochemical and Associative Studies

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning signals and determining stereochemistry and intermolecular interactions. longdom.org

Heteronuclear Overhauser Effect Spectroscopy (HOESY): ¹H-¹⁹F HOESY is particularly useful for fluorinated molecules. nih.gov It detects through-space correlations between protons and fluorine nuclei that are close in space, typically within 5 Å. This allows for the determination of the relative stereochemistry and preferred conformations of the molecule. For example, a cross-peak between the CF₃ fluorine atoms and a specific proton on the butanoate chain would confirm their spatial proximity. nih.gov

Diffusion-Ordered Spectroscopy (DOSY): DOSY is a technique that separates NMR signals based on the diffusion coefficient of the molecules. In a mixture, different components will have different diffusion rates, allowing their individual spectra to be resolved. For derivatives of this compound, DOSY can be used to study self-association or binding to other molecules by observing changes in the diffusion coefficient.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nd.edu It is indispensable for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm. This precision allows for the unambiguous determination of the elemental formula of a molecule. For this compound (C₆H₁₀F₃NO₂), the exact mass can be calculated and compared to the experimentally measured value to confirm its identity. nih.gov For instance, the calculated exact mass for the protonated molecule [M+H]⁺ would be compared to the HRMS measurement.

Ionization Techniques (e.g., ESI, EI) for Molecular Ion Information

The choice of ionization technique is crucial for obtaining meaningful mass spectra.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules, such as amino acid derivatives. nd.eduyoutube.com It typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. emory.edu This makes it ideal for determining the molecular weight of the parent compound. ESI is highly compatible with liquid chromatography (LC), allowing for LC-MS analysis of complex mixtures. emory.edu The unique properties of fluorinated compounds can influence their ionization efficiency in ESI. nih.gov

Electron Ionization (EI): EI is a hard ionization technique that involves bombarding the sample with high-energy electrons. nd.edu This leads to extensive fragmentation of the molecule, creating a characteristic fragmentation pattern that can be used as a "fingerprint" for structural elucidation and for comparison with spectral libraries. youtube.com While EI provides valuable structural information, the molecular ion peak may be weak or absent for some compounds. emory.edu

Chromatographic Analysis

Chromatographic techniques are fundamental in the analysis of this compound and its derivatives, providing critical information on purity and stereochemical integrity. Both gas and liquid chromatography are employed to ensure the quality and characterize the enantiomeric composition of these valuable fluorinated building blocks.

Gas Chromatography (GC) for Purity Assessment

Gas chromatography (GC) serves as a robust method for assessing the chemical purity of volatile amino acid esters, including fluorinated variants. The technique separates compounds based on their volatility and interaction with a stationary phase within a capillary column, allowing for the quantification of the main component and any impurities.

For compounds structurally similar to this compound, GC is a standard quality control tool. For instance, in the synthesis of Ethyl 3-amino-4,4,4-trifluorocrotonate, an unsaturated analogue, GC analysis is used to confirm the purity of the final product. google.com In one documented synthesis, the purity was determined to be greater than 99% by GC, demonstrating the method's effectiveness. google.com

The general procedure for GC analysis of such amino esters involves derivatization to increase volatility and improve chromatographic behavior. researchgate.net Common derivatizing agents include alkyl chloroformates, such as ethyl chloroformate, which react with the amino group. researchgate.net The derivatized analyte is then introduced into the GC system, where it is separated, and detection is often achieved using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. researchgate.net

Table 1: Illustrative GC Parameters for Analysis of Related Amino Acid Esters

ParameterCondition
Column HP-5 (30 m x 0.32 mm i.d., 0.25 µm film thickness) or similar
Initial Temperature 100 °C
Temperature Program Ramp to 250 °C at 20 °C/min
Injector Temperature 270 °C
Detector Temperature 280 °C (FID)
Carrier Gas Nitrogen
Flow Rate 3 mL/min
Note: These parameters are based on general methods for derivatized amino acids and may require optimization for this compound. researchgate.net

High-Performance Liquid Chromatography (HPLC), particularly Chiral HPLC for Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of non-volatile or thermally labile compounds. For chiral molecules like this compound, chiral HPLC is the gold standard for determining enantiomeric purity or enantiomeric excess (ee). This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov

The enantioselective synthesis of α-trifluoromethyl amino esters relies heavily on chiral HPLC to validate the effectiveness of the chiral catalysts or biocatalysts used. acs.orgnih.gov Research on the biocatalytic synthesis of related α-trifluoromethyl amino esters demonstrates that chiral chromatography is essential for determining the enantiomeric ratio (er) of the products. acs.orgnih.gov The choice of the ester group can influence the degree of enantioselectivity, making precise analytical monitoring crucial. acs.orgnih.gov

The methodology involves dissolving the sample in a suitable mobile phase and injecting it into an HPLC system equipped with a chiral column. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are widely used due to their broad applicability. nih.gov The separation of enantiomers is achieved through the formation of transient diastereomeric complexes with the CSP, which have different interaction energies. nih.gov

Table 2: Chiral HPLC Analysis of a Related α-Trifluoromethyl Amino Ester Derivative

SubstrateProductYield (%)Enantiomeric Ratio (er)
Benzyl (B1604629) 2-diazotrifluoropropanoateN-Phenyl-α-trifluoromethyl-α-amino-acetate>9995:5
Ethyl 2-diazotrifluoropropanoateN-Phenyl-α-trifluoromethyl-α-amino-acetate93Not specified
Data adapted from studies on biocatalytic N-H bond insertion to form α-trifluoromethyl amino esters. acs.orgnih.gov The enantiomeric ratio was determined by chiral chromatography analysis.

The development of a chiral HPLC method often involves screening various chiral columns and mobile phase compositions to achieve optimal separation (resolution) between the enantiomer peaks. nih.gov This analytical method is critical not only for final product validation but also for reaction optimization in asymmetric synthesis. acs.org

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. For chiral molecules, it provides an unambiguous determination of the absolute configuration of a specific enantiomer, a critical piece of information in pharmaceutical and materials science. nih.govresearchgate.net

The technique involves irradiating a single crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to build an electron density map, from which the positions of the individual atoms can be determined. To establish the absolute configuration of a light-atom molecule like this compound, the phenomenon of anomalous dispersion is utilized. researchgate.net While this effect is stronger for heavier atoms, high-quality data from modern diffractometers can allow for the determination of the absolute structure of molecules containing atoms no heavier than oxygen. researchgate.net

The process for determining the absolute configuration via X-ray crystallography involves several key steps:

Crystallization: Growing a high-quality single crystal of the enantiomerically pure compound is the first and often most challenging step.

Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

Structure Solution and Refinement: The diffraction data are used to solve the crystal structure. The absolute structure is then determined, often by calculating the Flack parameter, which should be close to 0 for the correct enantiomer. researchgate.net

While specific crystallographic data for this compound is not publicly available, the methodology is well-established for a vast range of chiral organic molecules, including other amino acid derivatives. nih.gov The resulting crystal structure provides precise information on bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state and revealing intermolecular interactions such as hydrogen bonding.

Computational Chemistry and Mechanistic Elucidation of Reactions Involving Ethyl 2 Amino 4,4,4 Trifluorobutanoate

Density Functional Theory (DFT) Studies of Reaction Pathways and Intermediates

While specific Density Functional Theory (DFT) studies exclusively detailing the reaction pathways and intermediates of ethyl 2-amino-4,4,4-trifluorobutanoate are not extensively documented in publicly available literature, insights can be drawn from computational studies of analogous structures and reactions. For instance, DFT calculations are commonly employed to investigate the mechanisms of reactions involving similar fluorinated compounds. These studies typically focus on calculating the energies of reactants, transition states, and products to map out the potential energy surface of a reaction.

In the context of reactions involving the amino group or the ester functionality of this compound, DFT could be used to model reaction mechanisms such as N-acylation, N-alkylation, or hydrolysis. Such calculations would reveal the favorability of different pathways and the structure of key intermediates. For example, in a hypothetical reaction, DFT could help determine whether a reaction proceeds through a concerted mechanism or a stepwise pathway involving charged intermediates.

Furthermore, DFT studies on related compounds, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, have been used to propose plausible reaction mechanisms for the formation of various heterocyclic compounds. researchgate.net These studies, while not directly on the target molecule, showcase the power of DFT in elucidating complex reaction pathways involving trifluoromethylated building blocks.

Modeling of Stereochemical Control in Asymmetric Syntheses

The asymmetric synthesis of chiral amino acids is a field of intense research. For (S)-2-amino-4,4,4-trifluorobutanoic acid, the parent acid of the title ester, a preparative-scale asymmetric synthesis has been developed. This method utilizes a Ni(II) complex of a Schiff base derived from glycine (B1666218) and a chiral auxiliary. researchgate.netmdpi.comnih.govdntb.gov.ua The alkylation of this complex with 2,2,2-trifluoroethyl iodide proceeds with high diastereoselectivity, which is key to establishing the desired stereocenter.

A metal-chelated six-membered model has been suggested to explain the stereochemical outcome of the reduction of related γ-fluorinated β-enamino esters, which also yields β-fluoroalkyl β-amino acid derivatives. researchgate.net This highlights the general approach of using computational models to understand stereoselectivity in the synthesis of fluorinated amino acids.

Analysis of Electronic Effects of the Trifluoromethyl Group on Reactivity

The trifluoromethyl group is a potent electron-withdrawing group, a property that significantly influences the reactivity of adjacent functional groups. This effect is primarily inductive. In this compound, the CF3 group is located at the γ-position relative to the carbonyl group and the β-position relative to the amino group.

The strong electron-withdrawing nature of the CF3 group can be analyzed using computational methods like Natural Bond Orbital (NBO) analysis. NBO analysis provides insights into charge distribution and donor-acceptor interactions within a molecule. For this compound, NBO analysis would likely show a significant polarization of the C-F bonds and a resulting positive partial charge on the carbon atom of the CF3 group. This inductive effect would be transmitted through the carbon skeleton, influencing the acidity of the α-proton and the nucleophilicity of the amino group.

DFT calculations on other fluorinated organic molecules have demonstrated that the CF3 group can stabilize anionic intermediates and transition states in their vicinity, which can accelerate certain reactions. Conversely, it can destabilize adjacent cationic centers. This dual nature makes the analysis of its electronic effects on reactivity a complex but crucial aspect of understanding the chemistry of molecules like this compound.

Prediction of Conformational Preferences and Molecular Interactions

The three-dimensional structure and conformational flexibility of a molecule are critical to its biological activity and reactivity. Computational methods are powerful tools for predicting the conformational preferences of molecules like this compound. By performing a conformational search using molecular mechanics or DFT, the low-energy conformations of the molecule can be identified.

These calculations would reveal the preferred dihedral angles of the backbone and the orientation of the ethyl ester and trifluoromethyl groups. For instance, intramolecular hydrogen bonding between the amino group and the carbonyl oxygen of the ester could be a stabilizing interaction in certain conformations. The bulky and highly electronegative trifluoromethyl group will also exert significant steric and electronic influence on the conformational landscape.

Synthetic Utility and Broader Context in Advanced Organic Synthesis

Ethyl 2-amino-4,4,4-trifluorobutanoate as a Key Building Block for Complex Fluorinated Molecules

The presence of the electron-withdrawing trifluoromethyl group profoundly influences the reactivity and properties of molecules derived from this compound. This has made it a sought-after starting material for creating novel compounds with enhanced metabolic stability, binding affinity, and other desirable physicochemical properties. mdpi.comnih.gov

This compound is a cornerstone in the asymmetric synthesis of various non-proteinogenic amino acids, which are crucial for drug design. mdpi.comnih.gov The trifluoromethyl group can act as a bioisosteric mimic for other functionalities, such as the isopropyl group of leucine, potentially leading to modified biological activity and stability. mdpi.comnih.gov

One of the most prominent applications is in the large-scale preparation of enantiomerically pure (S)-2-amino-4,4,4-trifluorobutanoic acid. mdpi.comnih.govresearchgate.net A notable method involves the use of a recyclable chiral auxiliary to form a Ni(II) complex with a glycine (B1666218) Schiff base, which is then alkylated using a trifluoromethyl source like CF₃–CH₂–I. mdpi.comnih.govresearchgate.net After the alkylation step, the complex is disassembled to yield the desired amino acid, which can be further derivatized, for instance, into its N-Fmoc protected form for peptide synthesis. mdpi.comnih.govresearchgate.net This process is efficient and has been scaled for preparations exceeding 150 grams. mdpi.comnih.govresearchgate.net

The compound also serves as a precursor for β-trifluoromethyl-γ-amino acids. For instance, α-trifluoromethyl-β-amino alcohols can be synthesized through the reduction of α-aminoalkyl trifluoromethyl ketones, which themselves can be derived from α-amino acid derivatives. nih.gov Furthermore, novel synthetic pathways to α-trifluoromethylated α-amino acid derivatives have been developed from γ-hydroxy-α-fluoro-α-trifluoromethyl carboxamides, which undergo an intramolecular SN2 reaction to form γ-lactones, key intermediates for these amino acids. nih.gov The development of stereoselective hydrogenation techniques has also enabled the synthesis of β-trifluoromethyl-γ-amino acid precursors.

Table 1: Examples of Amino Acid Derivatives Synthesized from this compound or Related Precursors

Derivative Synthetic Approach Key Features Reference
(S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid Asymmetric alkylation of a Ni(II)-glycine complex Recyclable chiral auxiliary, large-scale synthesis mdpi.comnih.govresearchgate.net
α-Amino-α-trifluoromethyl-γ-lactones Intramolecular cyclization of γ-hydroxy-α-fluoro-α-trifluoromethyl carboxamides Precursors to γ-hydroxy-α-trifluoromethyl-α-amino acids nih.gov
β-Trifluoromethyl-γ-amino acid precursors Stereoselective hydrogenation of tetrasubstituted trifluoromethyl alkene precursors High enantiomeric excess achieved with specific catalysts

The reactivity of this compound and its close structural relatives, such as ethyl 4,4,4-trifluoroacetoacetate, makes them ideal starting points for constructing a variety of nitrogen-containing heterocyclic systems. These heterocycles are core structures in many pharmaceuticals and agrochemicals. nih.govnih.gov

For example, ethyl 4,4,4-trifluoroacetoacetate, a related β-ketoester, is a key building block in cyclocondensation reactions to produce trifluoromethylpyridines (TFMPs). nih.gov It can react with anilines under various conditions to chemoselectively form either ethyl 3-arylamino-4,4,4-trifluorobut-2-enoates or N-aryl-4,4,4-trifluoro-3-oxobutyramides. These intermediates can then be cyclized to yield 2-trifluoromethyl-4-quinolinones and 4-trifluoromethyl-2-quinolinones, respectively. researchgate.net Similarly, its reaction with benzamidine (B55565) leads to the formation of 2-phenyl-4-(phenoxydifluoromethyl)-6-hydroxy-pyrimidine when using a difluoro analogue. mdpi.com

The compound's framework is also utilized in multicomponent reactions. A three-component domino cyclization of ethyl trifluoropyruvate (a related compound) with methyl ketones and amino alcohols provides a novel route to γ-lactam annulated oxazacycles, such as tetrahydropyrrolo[2,1-b]oxazol-5-ones. nih.gov Additionally, decarboxylative [3+2] cycloaddition reactions using trifluoroalanine (B10777074) can lead to the synthesis of 2-trifluoromethylated 3-pyrrolines and pyrrolidines. researchgate.net The synthesis of 2-amino-4-(trifluoromethyl)pyrimidine (B92195) derivatives, such as ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate, further highlights the utility of this chemical scaffold in creating functionalized pyrimidines. synquestlabs.com

Integration into Multi-Step Organic Synthesis Schemes

The utility of a building block is often demonstrated by its successful incorporation into longer, more complex synthetic pathways. savemyexams.comsavemyexams.com this compound and its derivatives are frequently employed in such multi-step sequences. The large-scale, reproducible synthesis of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid is a prime example, as this product is specifically designed for subsequent use in solid-phase peptide synthesis, a quintessential multi-step process. mdpi.comnih.gov This demonstrates the compound's role not just as a precursor to a single molecule, but as a key component in a broader synthetic strategy for creating complex biomolecules like peptides and peptidomimetics. nih.gov

Contribution to the Development of New Synthetic Methodologies in Fluorine Chemistry

The unique reactivity of this compound and related fluorinated synthons has spurred the development of new synthetic methods. Research into its synthesis and application has led to broader advancements in organofluorine chemistry. nih.govworktribe.com For example, the challenges associated with stereoselectively synthesizing fluorinated amino acids have driven innovation in asymmetric catalysis. The development of a practical, large-scale asymmetric synthesis of 2-amino-4,4,4-trifluorobutanoic acid using a recyclable Ni(II) complex showcases a methodological advancement that could be applied to other valuable tailor-made amino acids. mdpi.comnih.gov

Furthermore, protocols have been developed for the photoinduced synthesis of α-CF₃ amino acids using continuous flow technology, which offers enhanced control and scalability compared to traditional batch methods. nih.gov The exploration of decarboxylative cycloadditions to create trifluoromethylated pyrrolidines also represents a novel synthetic strategy, expanding the toolkit for fluorine-containing heterocycle synthesis. researchgate.net These examples underscore how the demand for specific fluorinated compounds like this compound stimulates the creation of new and improved synthetic technologies.

Future Research Directions in the Synthetic Chemistry of this compound

The continued importance of fluorinated compounds in drug discovery and materials science ensures that research into the synthetic chemistry of this compound and its derivatives will remain an active area. nih.govworktribe.com Future efforts are likely to focus on several key areas.

One promising direction is the development of even more efficient and sustainable synthetic routes. This includes exploring novel catalytic systems for asymmetric synthesis that avoid the use of stoichiometric chiral auxiliaries, thereby improving atom economy. mdpi.com There is also significant potential in expanding the scope of its application in multicomponent reactions to generate molecular diversity and construct complex heterocyclic libraries for high-throughput screening.

The use of this building block to create skeletal diversity in known molecular scaffolds is another emerging field. nih.gov For instance, the concept of "skeletal editing," where a core ring structure is transformed into another, could leverage trifluoromethylated intermediates to access novel classes of nitrogen heterocycles. nih.gov The unique electronic properties conferred by the trifluoromethyl group may enable unprecedented chemical transformations, paving the way for the discovery of new reactions and molecular architectures.

Q & A

Q. Critical parameters :

  • Biphasic systems (aqueous/organic) to reduce inhibition .
  • NADPH regeneration via glucose dehydrogenase coupling .
  • Temperature control at 30°C for enzyme stability .

What strategies resolve discrepancies in reported yields between microbial and enzymatic synthesis methods?

Advanced Question
Discrepancies arise from:

  • Whole-cell systems : Competing metabolic pathways reduce effective yield (e.g., 85% vs. theoretical 100%) .
  • Enzymatic resolutions : Hydrolysis side reactions occur if water activity exceeds 0.5 .

Q. Resolution steps :

Quantify byproducts (e.g., hydrolyzed esters) via LC-MS .

Compare intrinsic reaction rates (kcat/Km) of isolated enzymes vs. whole cells .

Normalize yields to equilibrium constants for ketone↔alcohol interconversion .

How do structural modifications at the amino group influence the compound’s reactivity?

Advanced Question
Substituents impact steric and electronic properties:

  • Hydrochloride salts (e.g., Ethyl 2-amino-4,4,4-trifluoro-3,3-dimethylbutanoate HCl): Enhance crystallinity but may reduce nucleophilicity .
  • Methylation : Increases steric hindrance, slowing cyclization kinetics (e.g., 5% product after 3 hours vs. 60% after 48 hours) .

Q. Analytical validation :

  • Use 19F NMR to track trifluoromethyl group stability under modified conditions .
  • Monitor stereochemistry via polarimetry ([α]D = +15.1° for (R)-enantiomer in ethanol) .

What analytical techniques are most effective for characterizing purity and stereochemistry?

Basic Question

TechniqueApplicationExample Parameters
Chiral HPLCEnantiomer separationPolysaccharide column, hexane/isopropanol
19F NMRDetects trifluoromethyl group decompositionδ -62 to -65 ppm
Elemental AnalysisVerifies C/F/N ratiosDeviations >0.4% indicate impurities
PolarimetryRapid ee determination[α]D = +15.1° (R-enantiomer in ethanol)

How can reaction yields be optimized in heterocyclic derivative synthesis?

Advanced Question
For cyclocondensation reactions (e.g., thiazole formation):

  • Base selection : Use K2CO3 or Et3N to deprotonate thiourea, improving nucleophilicity .
  • Solvent optimization : Ethanol/THF mixtures enhance solubility of trifluorobutanoate intermediates .
  • Temperature control : 60–80°C maximizes cyclization rates while minimizing decomposition .

Q. Validation :

  • Track cyclization progress via refractive index shifts (Δn > 0.01 indicates completion) .

Notes

  • Methodological rigor emphasized, with actionable protocols for experimental design and data interpretation.

Retrosynthesis Analysis

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Reactant of Route 1
Ethyl 2-amino-4,4,4-trifluorobutanoate
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Reactant of Route 2
Ethyl 2-amino-4,4,4-trifluorobutanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.